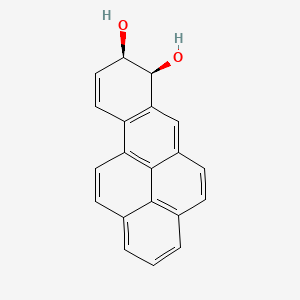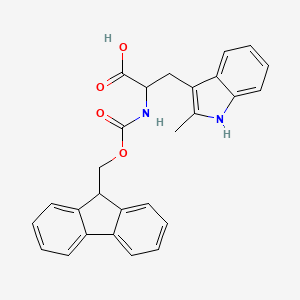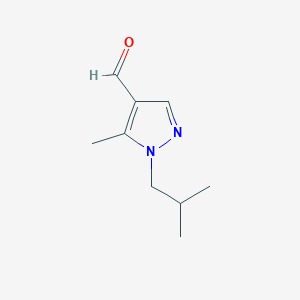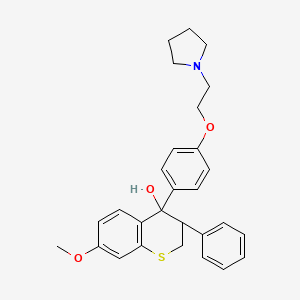
cis-Benzo(a)pyrene-7,8-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Benzo(a)pyrene-7,8-dihydrodiol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its role in the metabolic activation of benzo(a)pyrene, which is a known carcinogen. The compound has the molecular formula C20H14O2 and is characterized by the presence of a dihydrodiol group at the 7,8-position of the benzo(a)pyrene structure .
Méthodes De Préparation
The synthesis of cis-Benzo(a)pyrene-7,8-dihydrodiol typically involves the catalytic hydrogenation of benzo(a)pyrene-7,8-dione. This reaction is carried out under controlled conditions using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Analyse Des Réactions Chimiques
cis-Benzo(a)pyrene-7,8-dihydrodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions include benzo(a)pyrene-7,8-dione and other oxidized or reduced derivatives .
Applications De Recherche Scientifique
cis-Benzo(a)pyrene-7,8-dihydrodiol is extensively studied in scientific research due to its role in the metabolic activation of benzo(a)pyrene. It is used in studies related to carcinogenesis, mutagenesis, and DNA adduct formation. In biology and medicine, it is used to understand the mechanisms of PAH-induced carcinogenesis and to develop potential therapeutic interventions. In industry, it is used in the development of analytical methods for detecting PAHs in environmental samples .
Mécanisme D'action
The mechanism of action of cis-Benzo(a)pyrene-7,8-dihydrodiol involves its metabolic conversion to reactive intermediates, such as benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .
Comparaison Avec Des Composés Similaires
Similar compounds to cis-Benzo(a)pyrene-7,8-dihydrodiol include other dihydrodiol derivatives of PAHs, such as benzo(a)pyrene-9,10-dihydrodiol and benzo(e)pyrene-7,8-dihydrodiol. These compounds share similar metabolic pathways and mechanisms of action but differ in their specific positions of dihydrodiol groups and their relative carcinogenic potentials. This compound is unique due to its specific role in the metabolic activation of benzo(a)pyrene and its high relevance in carcinogenesis studies .
Propriétés
Numéro CAS |
60657-25-2 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(7S,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m1/s1 |
Clé InChI |
YDXRLMMGARHIIC-XLIONFOSSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@H]5O)O)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12819700.png)
![1-Ethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12819708.png)
![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)




![7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)

![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)

